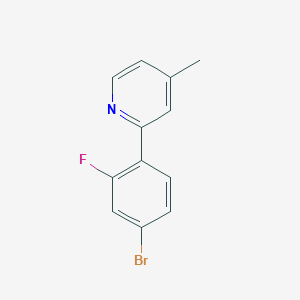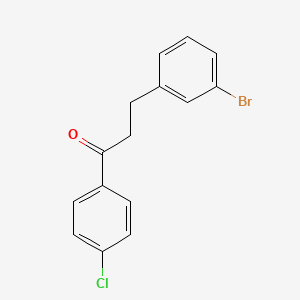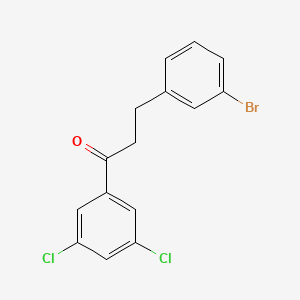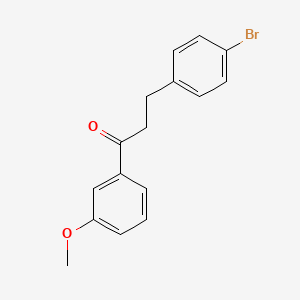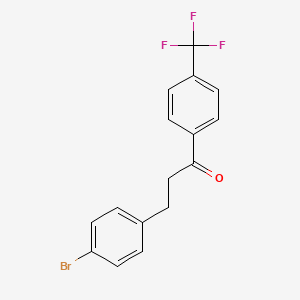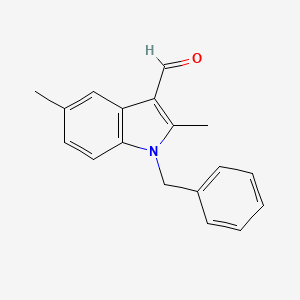
1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1228552-95-1 . It has a molecular weight of 263.34 and its IUPAC name is 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The Inchi Code for 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is 1S/C18H17NO/c1-13-8-9-18-16 (10-13)17 (12-20)14 (2)19 (18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid and it condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Wissenschaftliche Forschungsanwendungen
Gold-catalyzed Cycloisomerizations
Research demonstrates the efficiency of gold(I)-catalyzed cycloisomerization processes involving indole-derived substrates. For instance, Kothandaraman et al. (2011) explored the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes, showcasing the potential of gold catalysis in synthesizing complex indole structures with high yields (Kothandaraman et al., 2011).
Palladium-catalyzed Reactions
Singh et al. (2017) reported on the synthesis and applications of palladacycles derived from indole-based ligands. These complexes, including those based on 1H-indole-3-carbaldehyde derivatives, have been used as catalysts in cross-coupling and allylation reactions, highlighting the utility of indole carbaldehydes in catalytic processes (Singh et al., 2017).
Microwave-assisted Organic Synthesis
Milen et al. (2010) explored the solid-liquid phase alkylation of indole-3-carbaldehyde and other N-heterocycles, utilizing microwave-assisted synthesis as an environmentally friendly alternative. This method highlights the role of indole derivatives in efficient and green chemistry approaches to organic synthesis (Milen et al., 2010).
Synthesis and Functionalization
Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions. This work underscores the versatility and importance of indole nuclei, including those related to 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde, in synthesizing biologically active compounds and natural products (Cacchi & Fabrizi, 2005).
Zukünftige Richtungen
Indole derivatives, including 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids , indicating a promising future direction in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
1-benzyl-2,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFYHRAABPCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)
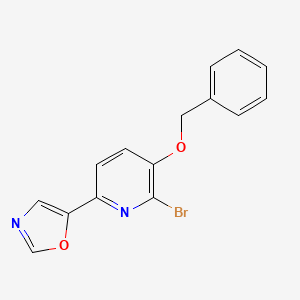
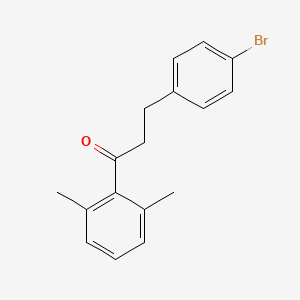
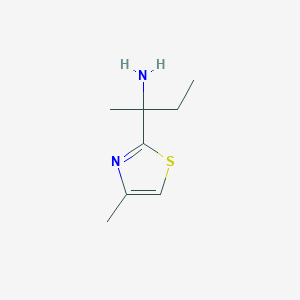
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
